1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(4-Ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326865-43-3) is a thieno[3,2-d]pyrimidine derivative with a molecular formula of C22H20N2O2S and a molecular weight of 376.5 g/mol . Its structure features a thieno[3,2-d]pyrimidine core substituted at the N1 position with a 4-ethenylbenzyl group and at the N3 position with a 3-methylphenyl group.
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-16-7-9-17(10-8-16)14-23-19-11-12-27-20(19)21(25)24(22(23)26)18-6-4-5-15(2)13-18/h3-13,19-20H,1,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVABEXHEZNQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₂S
- Molecular Weight : 257.33 g/mol
- CAS Number : 78430-91-8
The compound features a thieno[3,2-d]pyrimidine core structure which is known for its diverse biological activities.
Biological Activity Overview
- Antagonistic Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a related compound demonstrated high binding affinity with an IC50 value of 0.06 nM and effectively suppressed plasma LH levels in animal models .
- Anticancer Activity : Thienopyrimidine derivatives have shown promise in inducing apoptosis in various cancer cell lines. A study highlighted the ability of certain thienopyrimidine compounds to induce cell death in human leukemia cells (HL-60) in a dose-dependent manner .
- Neuroprotective Effects : Some studies suggest that thieno[3,2-d]pyrimidine derivatives could exhibit neuroprotective properties by modulating neurotransmitter systems and reducing excitotoxicity associated with neurodegenerative disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The unique structure allows for effective binding to LHRH receptors, leading to significant physiological effects such as hormonal regulation.
- Apoptotic Pathways : The compound may initiate apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Thieno[3,2-d]pyrimidine Derivatives
Key Observations :
- Substituent Effects: The target compound’s 4-ethenylbenzyl group may enhance π-π stacking interactions in biological systems compared to smaller substituents (e.g., 3-methylbenzyl in ).
- Molecular Weight : The target compound (376.5 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), unlike the bulkier derivative in (643.7 g/mol), which may face bioavailability challenges.
- Hybrid Structures: The pyrazolo-thieno[3,2-d]pyrimidine hybrid in demonstrates the adaptability of this scaffold for combinatorial chemistry, though its lower molecular weight (325.4 g/mol) may limit solubility.
Key Findings :
- Kinase Inhibition: Thieno[3,2-d]pyrimidine-diones are established kinase inhibitors. The target compound’s ethenylphenyl group may confer unique steric effects compared to fluorinated or brominated analogs .
- Anticancer Potential: Benzannulated derivatives (e.g., ) show antiproliferative activity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values <10 µM . Hybrid compounds () exhibit synergistic effects due to dual heterocyclic systems.
- Metabolic Stability: Fluorinated derivatives () demonstrate improved metabolic stability in hepatic microsomal assays, a critical advantage over non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
